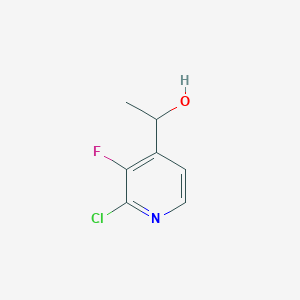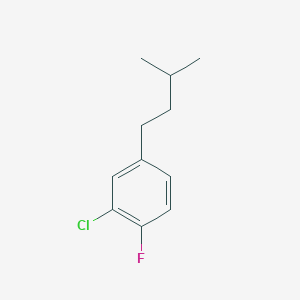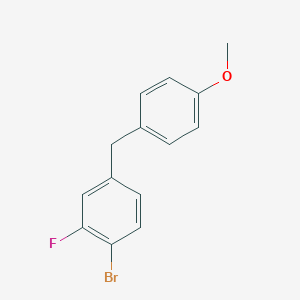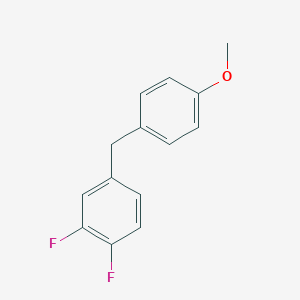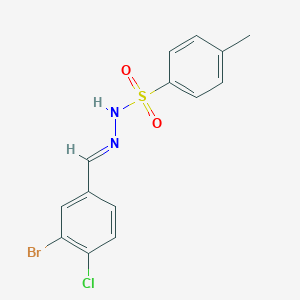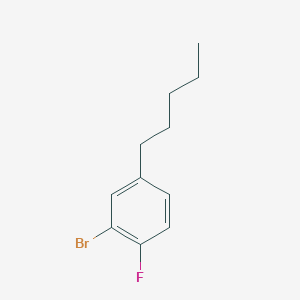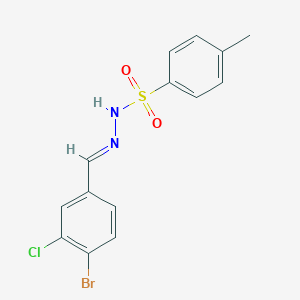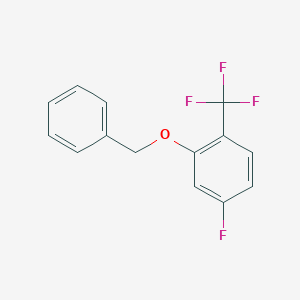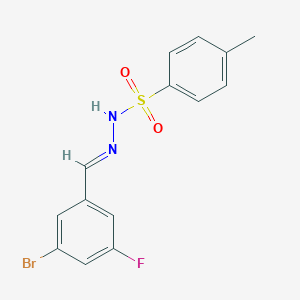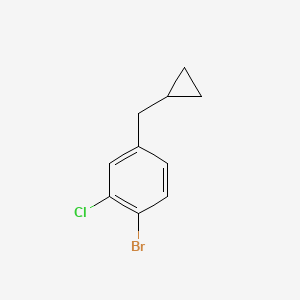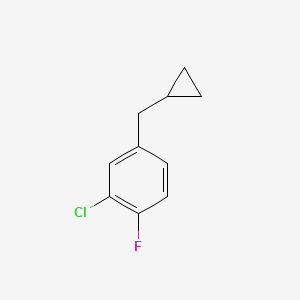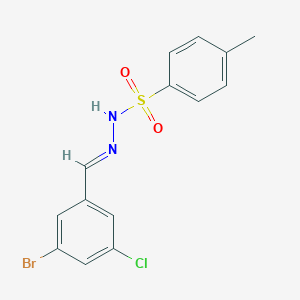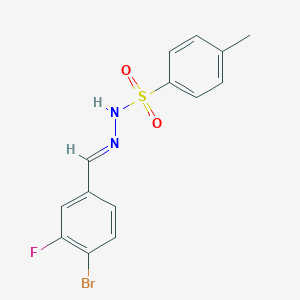
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” appears to contain several functional groups. It has a benzylidene group attached to a sulfonohydrazide group, with bromine and fluorine substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of such compounds can be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of the substituents on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as substitution reactions involving the bromine or fluorine atoms, or reactions at the sulfonohydrazide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be influenced by the functional groups and substituents present in the compound .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide and its analogs have been synthesized and studied for their potential antibacterial activities. These compounds generally contain azometin (HN-N=CH-) and halogen groups, which are believed to contribute to their antibacterial properties. Studies have shown that these compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. This suggests their potential use in developing new antibacterial agents to combat resistant strains of bacteria (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
Nonlinear Optical Properties
Research on derivatives of this compound has also explored their nonlinear optical properties. For instance, N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide has been identified as having potential applications in the nonlinear electro-optic field. The compound's structure and optical properties were investigated through various methods, including single-crystal X-ray diffraction and Z-scan technique, revealing its significant third-order nonlinear optical properties. Such characteristics suggest its utility in optical switching, optical modulation, and other applications within the field of photonics (Ahamed, Srinivasan, Balaji, Balakrishnan, & Vinitha, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVVLSUGWRKGPA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

